

# Application Notes and Protocols for the Characterization of 1,4-Oxazepines

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## Compound of Interest

Compound Name: 1,4-Oxazepine

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This document provides detailed application notes and experimental protocols for the analytical characterization of **1,4-oxazepines**, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.<sup>[1]</sup> These compounds have shown potential as anticancer, antifungal, and central nervous system (CNS) active agents.<sup>[2]</sup> <sup>[3]</sup><sup>[4]</sup> Accurate characterization is crucial for structure elucidation, purity assessment, and understanding their mechanism of action.

## Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized **1,4-oxazepine** derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary methods employed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both <sup>1</sup>H and <sup>13</sup>C NMR are essential for unambiguous structure determination.

Table 1: Representative <sup>1</sup>H NMR and <sup>13</sup>C NMR Spectral Data for Substituted Benzo[b][2] [5]oxazepines

Compound	$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz) $\delta$ (ppm)	$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz) $\delta$ (ppm)	Reference
2,4-Diphenylbenzo[b][2][5]oxazepine	8.01-7.97 (m, 2H), 7.93-7.87 (m, 2H), 7.45 (dt, $J$ = 7.0, 2.6 Hz, 6H), 7.34 (d, $J$ = 8.0 Hz, 1H), 7.02 (dd, $J$ = 8.0, 1.1 Hz, 1H), 6.90 (d, $J$ = 1.0 Hz, 1H), 6.60 (s, 1H)	163.2, 162.7, 150.5, 139.8, 139.6, 138.7, 133.5, 130.3, 130.2, 128.7, 128.4, 128.6, 127.4, 126.5, 126.1, 121.2, 106.2	[6]
8-Methyl-2,4-diphenylbenzo[b][2][5]oxazepine	8.02-7.97 (m, 2H), 7.93-7.87 (m, 2H), 7.45 (dt, $J$ = 7.0, 2.6 Hz, 6H), 7.34 (d, $J$ = 8.0 Hz, 1H), 7.02 (dd, $J$ = 8.0, 1.1 Hz, 1H), 6.90 (d, $J$ = 1.0 Hz, 1H), 6.60 (s, 1H), 2.32 (s, 3H)	163.2, 162.7, 150.5, 139.8, 139.6, 138.7, 133.5, 130.3, 130.2, 128.7, 128.4, 128.6, 127.4, 126.5, 126.1, 121.2, 106.2, 20.9	[6]
7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1H-benzo[e][2][5]oxazepin-5-one	7.66 (m, 1H), 7.46 (br, 1H), 7.09-7.50 (m, 6H), 5.10 (dd, $J$ = 8.2, 5.6 Hz, 1H), 4.11 (dd, $J$ = 12.4, 8.2 Hz, 1H), 3.96 (dd, $J$ = 12.4, 5.6 Hz, 1H)	168.2, 147.4, 139.6, 133.2, 131.8, 130.2, 128.9, 126.7, 123.8, 115.2, 109.6, 77.5, 60.3	[7]
2-Methyl-2,3-dihydro-1H-benzo[e][2][5]oxazepin-5-one	7.62 (m, 1H), 7.42 (br, 1H), 7.05-7.21 (m, 3H), 4.58 (dd, $J$ = 12.3, 8.0 Hz, 1H), 3.96 (dd, $J$ = 12.2, 5.6 Hz, 1H), 3.12-3.71 (m, 1H), 1.35 (d, $J$ = 7.1 Hz, 3H)	168.2, 147.3, 132.8, 130.4, 118.7, 116.6, 109.7, 77.1, 53.1, 18.2	[7]

## Protocol for NMR Spectroscopic Analysis

- Sample Preparation:
  - Dissolve 5-10 mg of the purified **1,4-oxazepine** derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (Example for a 400 MHz Spectrometer):
  - $^1\text{H}$  NMR:
    - Spectrometer Frequency: 400 MHz
    - Solvent:  $\text{CDCl}_3$
    - Internal Standard: TMS
    - Temperature: Room Temperature
  - $^{13}\text{C}$  NMR:
    - Spectrometer Frequency: 100 MHz
    - Solvent:  $\text{CDCl}_3$
    - Internal Standard:  $\text{CDCl}_3$  ( $\delta = 77.00$  ppm)
    - Temperature: Room Temperature
- Data Acquisition and Processing:
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra with appropriate pulse sequences and acquisition times.

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the **1,4-oxazepine** derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected **1,4-Oxazepine** Derivatives

Compound	Molecular Formula	Ionization Mode	Calculated m/z [M+H] <sup>+</sup>	Found m/z [M+H] <sup>+</sup>	Reference
2,4-Diphenylbenzophenone[2] [5]oxazepine	C <sub>21</sub> H <sub>15</sub> NO	ESI	298.1232	298.1231	[6]
8-Methyl-2,4-diphenylbenzophenone[2] [5]oxazepine	C <sub>22</sub> H <sub>17</sub> NO	ESI	312.1388	312.1386	[6]
4-(4-Bromophenyl)-2-phenylbenzophenone[2] [5]oxazepine	C <sub>21</sub> H <sub>14</sub> BrNO	ESI	376.0337	376.0331	[6]
7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1H-benzo[e][2] [5]oxazepin-5-one	C <sub>15</sub> H <sub>11</sub> Cl <sub>2</sub> NO <sub>2</sub>	EIMS	307	307	[7]

### Protocol for LC-MS/MS Analysis

This protocol is adapted for the quantification of oxazepine derivatives in biological matrices but can be modified for general characterization.

- Sample Preparation (for plasma samples):
  - Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample.
  - Vortex and centrifuge to pellet the precipitated proteins.

- Transfer the supernatant for analysis.
- Chromatographic Separation (LC):
  - Column: A C18 reversed-phase column is commonly used.[8]
  - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).[8]
  - Flow Rate: Typically in the range of 0.2-0.5 mL/min.[8]
  - Gradient or Isocratic Elution: Depending on the complexity of the sample.
- Mass Spectrometric Detection (MS/MS):
  - Ionization Source: Electrospray ionization (ESI) is commonly used.
  - Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
  - Ion Transitions: Select specific precursor-to-product ion transitions for the target analyte and an internal standard.[8]

## Chromatographic Techniques

Chromatography is essential for the purification of synthesized **1,4-oxazepines** and for assessing their purity.

### Protocol for Column Chromatography Purification

- Stationary Phase: Silica gel (70-230 mesh) is a common choice.[6]
- Eluent System: A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically used. The ratio is optimized using Thin Layer Chromatography (TLC) to achieve good separation.
- Procedure:
  - Pack a glass column with a slurry of silica gel in the chosen eluent.

- Load the crude product onto the top of the column.
- Elute the column with the solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the desired product.
- Combine the pure fractions and evaporate the solvent to obtain the purified **1,4-oxazepine**.

## X-ray Crystallography

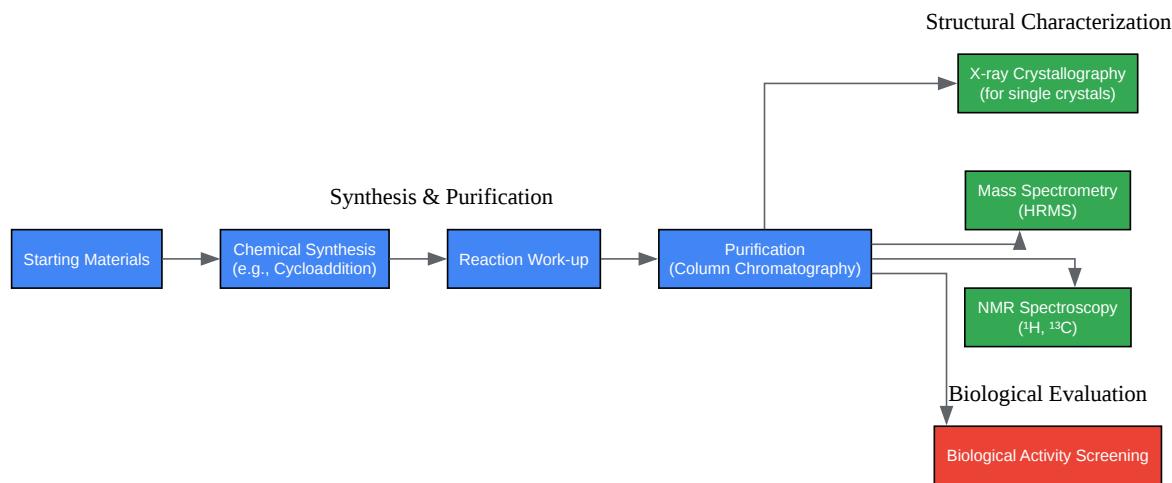
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, confirming connectivity and stereochemistry.

### Protocol for Single-Crystal X-ray Diffraction

- Crystal Growth:
  - Dissolve the purified **1,4-oxazepine** derivative in a suitable solvent or solvent mixture.
  - Slowly evaporate the solvent at room temperature or use other crystallization techniques like vapor diffusion or cooling to grow single crystals of sufficient size and quality.
- Data Collection:
  - Mount a suitable single crystal on a goniometer head.
  - Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation).
- Structure Solution and Refinement:
  - Process the diffraction data to obtain a set of structure factors.
  - Solve the crystal structure using direct methods or Patterson methods.
  - Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

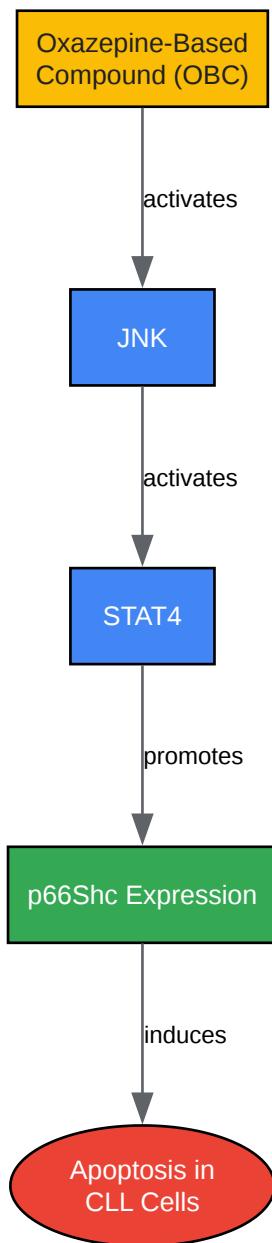
# Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of **1,4-oxazepines** and a recently identified signaling pathway for an anticancer oxazepine derivative.



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Caption: General experimental workflow for **1,4-oxazepine** synthesis and characterization.



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Caption: Signaling pathway of an oxazepine-based anticancer agent in Chronic Lymphocytic Leukemia (CLL) cells.[\[2\]](#)

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)